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Compound Name:
6-Bromopyrazolo[1,5-a]pyrimidine-

2-carboxylic acid

Cat. No.: B187127 Get Quote

An In-depth Technical Guide to 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS:

300717-72-0)

Executive Summary
This document provides a comprehensive technical overview of 6-Bromopyrazolo[1,5-
a]pyrimidine-2-carboxylic acid, identified by the CAS number 300717-72-0.[1] As a

functionalized heterocyclic compound, it represents a highly valuable building block, or scaffold,

in the fields of medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine core is a

"privileged scaffold," known for its versatile biological activity, particularly in the development of

protein kinase inhibitors for targeted cancer therapy.[2][3][4] This guide details the compound's

physicochemical properties, outlines a robust synthetic pathway, explores its critical

applications in therapeutic development, and provides exemplary experimental protocols. The

dual functionality of a reactive bromine atom and a modifiable carboxylic acid group makes this

molecule an ideal starting point for constructing diverse chemical libraries aimed at structure-

activity relationship (SAR) optimization.[3]

Physicochemical and Structural Properties
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a structurally rigid, planar molecule.

Its key identifiers and computed properties are summarized below, providing a foundational

dataset for researchers.[1][5]
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Property Value Source

CAS Number 300717-72-0 PubChem[1]

Molecular Formula C₇H₄BrN₃O₂ PubChem[1]

Molecular Weight 242.03 g/mol PubChem[1]

IUPAC Name
6-bromopyrazolo[1,5-

a]pyrimidine-2-carboxylic acid
PubChem[1]

Monoisotopic Mass 240.94869 Da PubChem[1]

SMILES
C1=C2N=CC(=CN2N=C1C(=O

)O)Br
PubChem[1][5]

InChIKey
WDICXYMIEJAABR-

UHFFFAOYSA-N
PubChem[1]

Synthesis and Mechanistic Considerations
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established area of

heterocyclic chemistry. The most prevalent strategies involve the condensation and cyclization

of 5-aminopyrazoles with various β-dicarbonyl compounds or their equivalents.[2][6] For the

specific synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a common and

efficient laboratory-scale approach involves the hydrolysis of its corresponding ester precursor,

such as Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1005209-40-4).[7]

The choice of a base-catalyzed hydrolysis, typically using lithium hydroxide (LiOH), is

deliberate. LiOH is effective for saponifying esters without requiring harsh temperatures that

could degrade the heterocyclic core. The reaction proceeds via a nucleophilic acyl substitution

mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester,

leading to the formation of a tetrahedral intermediate, which then collapses to yield the

carboxylate salt. A subsequent acidic workup protonates the salt to afford the final carboxylic

acid product.

Methyl 6-bromopyrazolo[1,5-a]
pyrimidine-2-carboxylate

Lithium Carboxylate Salt
(in solution)

1. LiOH, MeOH/H₂O
(Hydrolysis) 6-Bromopyrazolo[1,5-a]

pyrimidine-2-carboxylic acid

2. HCl (aq)
(Acidic Workup)
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Caption: Proposed synthetic workflow via ester hydrolysis.

Core Applications in Medicinal Chemistry
The true value of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid lies in its application

as a versatile scaffold for drug discovery, particularly in oncology. The pyrazolo[1,5-a]pyrimidine

core is a key pharmacophore in numerous protein kinase inhibitors.[2][3]

Scaffold for Kinase Inhibitors
Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a

hallmark of many cancers.[3] The planar, nitrogen-rich structure of the pyrazolo[1,5-

a]pyrimidine core allows it to function as an ATP-competitive inhibitor, binding to the ATP pocket

of kinases and blocking downstream signaling.[3] Derivatives of this scaffold have shown

potent inhibitory activity against a range of therapeutically relevant kinases, including PI3Kδ,

JAK2, EGFR, and B-Raf.[3][8]

A Platform for Structure-Activity Relationship (SAR)
Studies
This molecule is bifunctional, providing two distinct points for chemical modification. This

feature is invaluable for generating focused compound libraries to explore SAR and optimize

for potency, selectivity, and pharmacokinetic properties.

The C6-Bromine Atom: This position serves as a versatile chemical handle for introducing

diversity. It is highly amenable to modern cross-coupling reactions, such as the Suzuki and

Buchwald-Hartwig reactions.[3] This allows for the efficient installation of a wide array of aryl,

heteroaryl, and alkyl groups, enabling fine-tuning of interactions with the target protein.

The C2-Carboxylic Acid: This group can be readily converted into amides, esters, or other

functional groups.[3] Amide coupling is a cornerstone of medicinal chemistry, allowing for the

exploration of hydrogen bonding interactions and the modulation of physicochemical

properties like solubility and cell permeability.
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Caption: Diversification strategy for SAR library synthesis.

Exemplary Experimental Protocol: Synthesis
This protocol describes the hydrolysis of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-

carboxylate to yield the title compound. It is adapted from similar transformations on this

scaffold.[8]

Objective: To synthesize 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

Materials:

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq)

Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq)

Methanol (MeOH)
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Water (H₂O)

1 M Hydrochloric acid (HCl)

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: Suspend Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in

a mixture of methanol and water (e.g., 5:1 v/v).

Reagent Addition: To this suspension, add a solution of lithium hydroxide monohydrate (2.5

eq) dissolved in water.

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be

monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced

pressure to remove the methanol.

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by

the slow addition of 1 M HCl. A precipitate should form.

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

Washing and Drying: Combine the organic layers and wash sequentially with water and

brine. Dry the organic layer over anhydrous sodium sulfate.

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The

resulting crude solid can be further purified by recrystallization or flash column

chromatography to yield the pure product.
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Safety and Handling
According to its classification, 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid should

be handled with appropriate precautions in a laboratory setting. The compound is associated

with the following hazard statements[1]:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a cornerstone building block for

modern drug discovery. Its robust synthesis, combined with the strategic placement of two

versatile functional groups, provides an exceptional platform for developing targeted

therapeutics. Its demonstrated success as a core scaffold for potent kinase inhibitors

underscores its importance and ensures its continued relevance in the design of next-

generation pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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